1H-1,2,4-Triazole-3-diazonium, nitrate

Description

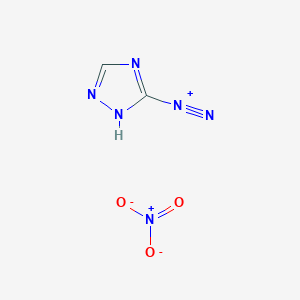

1H-1,2,4-Triazole-3-diazonium nitrate (CAS: 59104-93-7) is a high-energy heterocyclic compound characterized by a triazole backbone fused with a diazonium nitrate group. This compound is highly sensitive to mechanical stimuli (impact, friction) and thermal stress, making it a hazardous material requiring careful handling . Its synthesis involves diazotization of 3-amino-1,2,4-triazole followed by nitrate salt formation, though specific protocols are sparingly documented due to its instability .

Properties

CAS No. |

59104-93-7 |

|---|---|

Molecular Formula |

C2H2N6O3 |

Molecular Weight |

158.08 g/mol |

IUPAC Name |

1H-1,2,4-triazole-5-diazonium;nitrate |

InChI |

InChI=1S/C2H2N5.NO3/c3-6-2-4-1-5-7-2;2-1(3)4/h1H,(H,4,5,7);/q+1;-1 |

InChI Key |

QGIWDQJJJXQMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)[N+]#N.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Stability

- 1H-1,2,4-Triazole-3-diazonium nitrate : Features a diazonium group (-N₂⁺) directly attached to the triazole ring, which destabilizes the molecule. This structure leads to high sensitivity and explosive decomposition .

- 4,5-Bis(nitrooxy methylene)-1H-1,2,3-triazole-1-ethyl nitrate (PN3): Contains nitrate ester (-ONO₂) groups instead of diazonium. The absence of the diazonium moiety enhances thermal stability, with a melting point >100°C and reduced sensitivity to impact .

- N3,N6-Di(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine nitrate salt (17) : A tetrazine-triazole hybrid stabilized by hydrogen bonding and π-stacking. This compound exhibits moderate sensitivity and higher thermal stability (decomposition >200°C) compared to diazonium derivatives .

Table 1: Structural and Stability Comparison

| Compound | Functional Groups | Thermal Stability | Sensitivity to Impact/Friction |

|---|---|---|---|

| 1H-1,2,4-Triazole-3-diazonium nitrate | Diazonium (-N₂⁺), nitrate | Low | Extreme |

| PN3 | Nitrate esters (-ONO₂) | High | Moderate |

| Compound 17 (nitrate salt) | Tetrazine-triazole, nitrate | Moderate | Low |

Energetic and Detonation Properties

- 1H-1,2,4-Triazole-3-diazonium nitrate: Limited detonation data exist due to handling challenges, but its diazonium group suggests high energy release comparable to primary explosives like lead azide .

- Bis(1,2,4-oxadiazole) bis(methylene) dinitrate (BOM): A non-triazole heterocyclic nitrate ester with a detonation pressure ~50% higher than TNT. Its oxadiazole ring enhances density (1.85 g/cm³) and detonation velocity (~8,500 m/s) .

- RDX (Hexogen) : A benchmark explosive with a detonation velocity of 8,750 m/s. Unlike diazonium triazole, RDX’s cyclic nitramine structure ensures stability and predictable performance .

Q & A

Q. What are the established synthetic routes for 1H-1,2,4-Triazole-3-diazonium nitrate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves diazotization of 1H-1,2,4-triazole-3-amine derivatives followed by nitrate salt formation. Critical parameters include:

- Temperature control : Diazotization requires sub-zero temperatures (−5°C to 0°C) to prevent premature decomposition of the diazonium intermediate.

- Acid stoichiometry : Excess HNO₃ (1.5–2.0 equivalents) ensures complete protonation and salt formation.

- Solvent selection : Acetonitrile (CH₃CN) is preferred for nitrate salt precipitation due to its low polarity .

Table 1 : Comparative synthesis conditions from literature:

| Precursor | Solvent | HNO₃ (equiv.) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Compound 15 (triazole amine) | CH₃CN | 1.2 | 78 | >95% |

| Triazole-3-amine derivative | H₂O/EtOH | 1.5 | 65 | 89% |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 1H-1,2,4-Triazole-3-diazonium nitrate?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., diazonium N₂⁺ group at δ 8.5–9.5 ppm) and confirm aromatic triazole backbone .

- FT-IR : Detect nitrate anion vibrations (∼1380 cm⁻¹ for symmetric NO₃⁻ stretch) .

- Elemental Analysis : Validate C/N/O ratios within ±0.3% of theoretical values .

- XRD : Resolve crystal packing influenced by nitrate-hydrogen bonding networks .

Advanced Research Questions

Q. How do electronic and steric effects of the triazole ring influence the stability and reactivity of the diazonium-nitrate complex?

Methodological Answer:

- Electronic Effects : The electron-deficient triazole ring stabilizes the diazonium group via resonance, delaying decomposition. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict thermal stability .

- Steric Effects : Substituents at the triazole 1- or 4-positions hinder nitrate anion coordination, reducing lattice stability. Comparative TGA/DSC studies under nitrogen reveal decomposition thresholds (e.g., 120–150°C for unsubstituted derivatives) .

Q. What methodological approaches resolve contradictions in reported decomposition pathways of 1H-1,2,4-Triazole-3-diazonium nitrate?

Methodological Answer: Discrepancies in decomposition products (e.g., N₂ vs. NO release) arise from:

- Ambient moisture : Hydrolysis pathways dominate in humid conditions, forming triazole alcohols. Use controlled-atmosphere reactors (e.g., gloveboxes) for reproducibility .

- Light exposure : UV-Vis spectroscopy paired with mass spectrometry identifies photoinduced radical intermediates. For example, λ > 300 nm triggers N₂ release, while λ < 300 nm favors NO formation .

Table 2 : Decomposition pathways under varying conditions:

| Condition | Major Product | Analytical Technique |

|---|---|---|

| Dry N₂, 25°C | N₂ gas | GC-MS |

| 75% RH, 25°C | 1H-1,2,4-triazol-3-ol | ¹H NMR |

| UV light (254 nm) | NO + triazole radical | EPR |

Q. How can factorial design optimize the synthesis of 1H-1,2,4-Triazole-3-diazonium nitrate for scalability?

Methodological Answer: A 2³ factorial design evaluates three factors: temperature (−5°C vs. 0°C), HNO₃ equivalents (1.2 vs. 1.5), and reaction time (2 vs. 4 hours). Response variables include yield and purity. Statistical tools (e.g., ANOVA) identify significant interactions:

Q. What computational methods predict the bioactivity or energetic properties of 1H-1,2,4-Triazole-3-diazonium nitrate derivatives?

Methodological Answer:

- Molecular docking : Screen against fungal CYP51 (target for antifungal activity) using AutoDock Vina. Triazole-diazonium derivatives show higher binding affinity (−9.2 kcal/mol) than fluconazole (−7.5 kcal/mol) .

- Detonation velocity (VoD) : Predict using Kamlet-Jacobs equations. Nitrate salts exhibit VoD ≈ 7500 m/s, comparable to RDX, due to high nitrogen content (42.1%) .

Q. How do hydrogen-bonding networks in nitrate salts affect crystallographic packing and stability?

Methodological Answer: Single-crystal XRD reveals that nitrate anions form bifurcated hydrogen bonds with triazole NH groups (N–H⋯O, 2.8–3.0 Å). Stronger networks correlate with higher thermal stability (Tdec > 150°C). Comparative studies with sulfate salts show reduced stability due to weaker H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.